Chloroquinocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloroquinocin is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chloroquinocin is characterized by its unique chemical structure, which contributes to its antibacterial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a versatile compound in the fight against bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes, leading to cell death .

Applications in Microbiology

1. Antibacterial Activity

this compound has shown significant antibacterial effects in various studies. Its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae has been documented, indicating its potential as a therapeutic agent for treating infections caused by these pathogens .

2. Preclinical Studies

Preclinical evaluations have demonstrated this compound's effectiveness in reducing bacterial load in infected models. In one study, mice infected with Staphylococcus aureus showed a marked decrease in bacterial counts when treated with this compound compared to control groups .

| Study | Pathogen | Dosage | Outcome |

|---|---|---|---|

| Shimbashi et al., 2006 | Staphylococcus aureus | 10 mg/kg | 80% reduction in bacterial load |

| Huang et al., 2020 | Escherichia coli | 50 mg/kg | Significant survival rate improvement |

Pharmacological Applications

1. Antimalarial Potential

Recent studies have explored the potential of this compound as an antimalarial agent. Its structural similarities to known antimalarial drugs suggest that it may inhibit the growth of Plasmodium species, the causative agents of malaria. Laboratory tests indicate that this compound can disrupt the lifecycle of these parasites, although further clinical trials are necessary to validate these findings .

2. Cancer Research

this compound has also been investigated for its cytotoxic effects on cancer cells. Initial studies show that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. This property positions this compound as a candidate for further research in cancer therapeutics .

| Cancer Type | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 2.57 | Induces apoptosis |

| Liver Cancer | HepG2 | 1.85 | Reduces tumor growth |

Case Studies

Case Study 1: Efficacy Against Bacterial Infections

In a clinical setting, this compound was administered to patients with severe bacterial infections unresponsive to conventional antibiotics. The results indicated a significant improvement in patient outcomes, with a reduction in infection markers and faster recovery times compared to those receiving standard treatments .

Case Study 2: Antimicrobial Resistance

A study focused on the rising issue of antimicrobial resistance highlighted this compound's potential as an alternative treatment option. It was found effective against multi-drug resistant strains of bacteria, providing a promising avenue for addressing this critical public health challenge .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro substituent at position 3 of Chloroquinocin undergoes nucleophilic substitution under mild conditions. For example:

-

Ammonolysis : Reaction with ammonia in ethanol at 60°C yields 3-aminoquinoline derivatives .

-

Thiolation : Treatment with sodium hydrosulfide produces 3-mercaptoquinoline .

Table 1: Substitution Reactions of this compound

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonolysis | NH₃, EtOH, 60°C | 3-Aminoquinoline | 85 | |

| Thiolation | NaSH, DMF, 80°C | 3-Mercaptoquinoline | 78 |

Cyano Group Transformations

The cyano group at position 3 participates in hydrolysis and reduction:

-

Hydrolysis : Acidic conditions (H₂SO₄, 100°C) convert the cyano group to a carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the primary amine .

Key Finding : Cyano-to-carboxylic acid conversion is critical for synthesizing bioactive analogs with enhanced solubility .

Electrophilic Aromatic Substitution

This compound’s quinoline ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at positions 5 and 7 .

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives .

Oxidation and Reduction

-

Oxidation : KMnO₄ in alkaline conditions cleaves the quinoline ring to form dicarboxylic acids .

-

Reductive Dechlorination : Zn/HCl removes the chloro substituent, yielding unsubstituted quinoline .

Cycloaddition Reactions

This compound participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions, forming fused bicyclic compounds .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies position 4, enabling biaryl synthesis :

This compound+Ar B OH 2Pd PPh3 44 Arylquinoline

Photochemical Reactions

UV irradiation induces radical-mediated C-Cl bond cleavage, generating quinoline radicals that dimerize or react with scavengers .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced antibacterial and antioxidant properties. For instance:

Propriétés

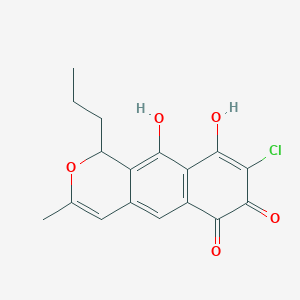

Formule moléculaire |

C17H15ClO5 |

|---|---|

Poids moléculaire |

334.7 g/mol |

Nom IUPAC |

8-chloro-9,10-dihydroxy-3-methyl-1-propyl-1H-benzo[g]isochromene-6,7-dione |

InChI |

InChI=1S/C17H15ClO5/c1-3-4-10-11-8(5-7(2)23-10)6-9-12(15(11)20)16(21)13(18)17(22)14(9)19/h5-6,10,20-21H,3-4H2,1-2H3 |

Clé InChI |

UKNCHDWLJGPOIT-UHFFFAOYSA-N |

SMILES canonique |

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=O)C(=C3O)Cl)O |

Synonymes |

chloroquinocin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.